3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of pyrrolo[2,3-b]pyridine derivatives. The reaction conditions often include the use of halogenating agents such as bromine, chlorine, and fluorine sources under controlled temperatures and solvents to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases and ligands.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This leads to the disruption of signaling pathways that are crucial for cell proliferation and survival, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
- 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
- 6-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine is unique due to the specific combination of bromine, chlorine, and fluorine atoms, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C7H3BrClFN2 |
---|---|
Molecular Weight |
249.47 g/mol |
IUPAC Name |
3-bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H3BrClFN2/c8-3-2-11-7-6(3)4(10)1-5(9)12-7/h1-2H,(H,11,12) |
InChI Key |
XPXBSVTVNJVRGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(NC=C2Br)N=C1Cl)F |
Origin of Product |
United States |
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